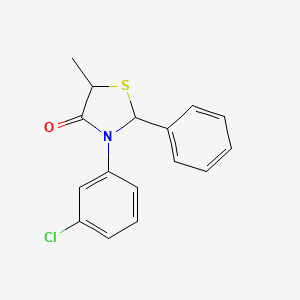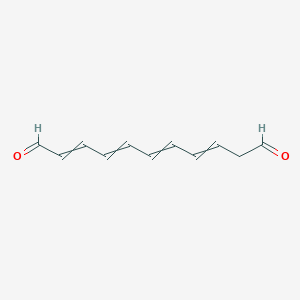![molecular formula C16H15N3O4 B14508318 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one CAS No. 64202-80-8](/img/structure/B14508318.png)
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one is a complex organic compound with a unique structure that includes an acetyloxy group, an amino group, a methoxy group, and a phenazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of an amino group followed by the introduction of a methoxy group through methylation reactions. The phenazinone core is then constructed through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like sodium methoxide (NaOCH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one can be compared with other similar compounds, such as:
4-methoxybenzyl esters: These compounds share a similar methoxy group and ester functionality.
Phenazinone derivatives: Compounds with a phenazinone core but different substituents.
Amino-acetyl derivatives: Compounds with amino and acetyloxy groups but different core structures.
特性
CAS番号 |
64202-80-8 |
|---|---|
分子式 |
C16H15N3O4 |
分子量 |
313.31 g/mol |
IUPAC名 |
[(2-hydroxy-4-methoxy-3-methylphenazin-1-yl)amino] acetate |
InChI |
InChI=1S/C16H15N3O4/c1-8-15(21)13(19-23-9(2)20)12-14(16(8)22-3)18-11-7-5-4-6-10(11)17-12/h4-7,19,21H,1-3H3 |
InChIキー |
WNYOLOQOUOBRAW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC3=CC=CC=C3N=C2C(=C1O)NOC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)



![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)

![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)


![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
